C 021 dihydrochloride
CAS No.: 1784252-84-1; 864289-85-0
Cat. No.: VC4574944
Molecular Formula: C27H43Cl2N5O2
Molecular Weight: 540.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1784252-84-1; 864289-85-0 |
---|---|
Molecular Formula | C27H43Cl2N5O2 |
Molecular Weight | 540.57 |
IUPAC Name | N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H |
Standard InChI Key | GKJKNYQUFAPLOQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl |
Introduction
Chemical and Structural Properties
C-021 dihydrochloride (chemical name: N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine dihydrochloride) is a synthetic small molecule with a molecular weight of 540.57 g/mol. Its structural features include a quinazoline scaffold substituted with methoxy groups and a cycloheptylamine moiety, which confer specificity for CCR4 .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 1784252-84-1 / 864289-85-0* |
Molecular Formula | C₂₇H₄₃Cl₂N₅O₂ |
Purity | ≥98% (HPLC) |
Solubility | 50 mM in water, 100 mM in DMSO |
Storage | -20°C (desiccated) |
*Discrepancies in CAS numbers across sources likely reflect differences in salt forms or vendor-specific nomenclature .
The compound’s stereochemistry and planar quinazoline ring facilitate interactions with CCR4’s transmembrane helices, particularly via hydrophobic pockets and hydrogen bonding . Nuclear magnetic resonance (NMR) and X-ray crystallography data confirm its stability in aqueous solutions, though prolonged storage requires desiccation to prevent hydrolysis .
Pharmacological Profile
C-021 dihydrochloride exhibits nanomolar potency against CCR4, with marked species-specific differences in activity.
Table 2: Pharmacodynamic Data
Assay | IC₅₀ (Human) | IC₅₀ (Mouse) |
---|---|---|
Chemotaxis Inhibition | 140 nM | 39 nM |
GTPγS Binding | 18 nM | Not reported |
Thermal Hyperalgesia | 20 mg/kg (i.p.) | 30 µg (i.t.) |
In vitro, C-021 inhibits CCL17- and CCL22-induced chemotaxis in T-cells and macrophages, with greater efficacy in murine models . Intrathecal (i.t.) administration in mice reduces neuropathic pain behaviors by 60–80% within 1 hour, persisting for 24 hours post-dose .
Mechanisms of Action
CCR4, a G-protein-coupled receptor (GPCR), binds chemokines CCL17 and CCL22, recruiting immune cells to inflammatory sites. C-021 dihydrochloride acts as a non-competitive antagonist, binding to an allosteric site to prevent Gαi protein activation .
Immune Modulation
By blocking CCR4, C-021 reduces regulatory T-cell (Treg) infiltration into tumors and dampens Th2-driven inflammation. In CTCL models, this leads to decreased interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β) production, reversing immunosuppression .
Neuropathic Pain Pathways
In chronic constriction injury (CCI) models, C-021 normalizes spinal microglial activation (IBA-1⁺ cells) and suppresses CCL2 upregulation, which otherwise sensitizes nociceptors via CCR4 crosstalk . Co-administration with opioids synergistically enhances analgesia, delaying morphine tolerance by 50% .
Therapeutic Applications
Oncology: Cutaneous T-Cell Lymphoma
In MJ and HuT 78 CTCL cell lines, C-021 (10 µM) induces apoptosis in 40% of cells and reduces colony formation by 70% . Xenograft studies show a 60% decrease in tumor volume after 12 days of intraperitoneal dosing (5 mg/kg), correlating with downregulated CCR4 mRNA .
Neuropathic Pain Management
Single-dose C-021 (30 µg i.t.) reverses mechanical allodynia in CCI mice, with effects comparable to gabapentin but without sedation . Combined with buprenorphine, it extends analgesic duration from 4 to 24 hours, suggesting opioid-sparing potential .
Hepatic Encephalopathy
Pretreatment with C-021 (5 mg/kg i.p.) in azoxymethane-induced encephalopathy reduces serum ammonia by 30% and improves cognitive scores, likely via attenuated microglial ERK1/2 activation .
Preclinical and Clinical Development
Pharmacokinetics
C-021 demonstrates oral bioavailability (F = 45% in rats) and a half-life of 6.2 hours. Plasma protein binding exceeds 90%, necessitating high doses for CNS penetration .
Future Directions
Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) are under exploration for CTCL . In pain research, C-021’s ability to mitigate opioid tolerance supports its inclusion in multimodal regimens . Structural analogs with improved blood-brain barrier penetration are in preclinical optimization .
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